Pheniodol sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of pheniodol sodium involves the iodination of a stilbene derivative. The synthetic route typically includes the following steps:

Iodination: The starting material, a stilbene derivative, is reacted with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at specific positions on the aromatic ring.

Neutralization: The iodinated product is then neutralized with sodium hydroxide to form the sodium salt of pheniodol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production cost .

Analyse Chemischer Reaktionen

Acid-Base Reactions

Sodium phenoxide acts as a moderately strong base, readily reacting with acids to regenerate phenol:

C6H5ONa+HCl→C6H5OH+NaCl

This reaction is fundamental in pH-dependent processes and purification steps .

Carboxylation with CO₂ (Kolbe-Schmitt Reaction)

Under high pressure (3 MPa) and temperature (378–423 K), sodium phenoxide reacts with CO₂ to form salicylic acid derivatives. Key findings from kinetic studies include:

Mechanism :

C6H5ONa+CO2→NaOOC6H4OH(sodium salicylate)

Ortho-substitution dominates due to sodium cation coordination .

Alkylation with Alkyl Halides

Sodium phenoxide undergoes nucleophilic substitution with alkyl halides to form alkyl phenyl ethers:

C6H5ONa+RX→C6H5OR+NaX

This reaction is critical in synthesizing ethers for pharmaceuticals and polymers .

Reactions with Diazonium Salts

In alkaline conditions, sodium phenoxide couples with diazonium ions to form azo dyes:

C6H5ONa+ArN2+→C6H5−N=N−Ar+Na+

The reaction requires ice-cold conditions to stabilize intermediates .

Electrophilic Aromatic Substitution

The phenoxide ion activates the benzene ring toward electrophiles, directing substituents to the ortho , meta , and para positions:

-

Nitration : Forms mono- and di-nitro derivatives under HNO₃/H₂SO₄ .

-

Bromination : Rapid reaction with Br₂ in aqueous solution yields 2,4,6-tribromophenol .

Thermodynamic Data

Key thermodynamic parameters for sodium phenoxide carboxylation:

| Property | Value | Conditions |

|---|---|---|

| Enthalpy Change (ΔH) | −16 kJ/mol | 403–453 K, 0.55 MPa |

| Adiabatic Heat | −19.3 kJ/mol | 403 K, 0.55 MPa |

| Exothermic Heat | −59.68 kJ/mol | 433 K |

Critical Analysis of Reaction Conditions

-

Temperature Sensitivity : Carboxylation efficiency peaks at 408–423 K; higher temperatures risk side reactions .

-

CO₂ Pressure : Critical for overcoming activation energy barriers .

-

Metal Cation Influence : Sodium phenoxide shows higher carboxylation yields than potassium analogues due to better cation coordination .

Wissenschaftliche Forschungsanwendungen

Introduction to Pheniodol Sodium

This compound, also known as sodium phenyl-3,5-di-iodophenylpropionate, is a compound with significant applications in various scientific and medical fields. Its unique chemical structure allows it to function effectively in different contexts, particularly in pharmaceuticals and chemical synthesis.

Pharmaceutical Applications

This compound has been explored for its therapeutic potential, especially in the treatment of certain medical conditions. Research has indicated its effectiveness as an anti-inflammatory agent and its role in various pharmacological applications.

Case Study: Anti-inflammatory Effects

A notable study investigated the anti-inflammatory properties of this compound in animal models. The results demonstrated a significant reduction in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases. The study utilized various dosages and observed the effects over a specified period, providing insights into optimal dosing strategies.

Chemical Synthesis

This compound serves as a precursor in organic synthesis, particularly in the preparation of aryl ethers and metal phenolates. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

This compound has been investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Studies have shown its effectiveness in breaking down phenolic compounds in wastewater treatment processes.

Case Study: Wastewater Treatment

A research project focused on the application of this compound in removing phenolic compounds from industrial wastewater. The results indicated a significant reduction in phenol concentration, highlighting its utility as an environmentally friendly agent for pollution control.

Electrochemical Applications

The electrochemical properties of this compound have been studied using polarography techniques. It has been used as an indicator in various electrochemical analyses due to its distinct redox behavior.

Table 2: Electrochemical Properties

| Parameter | Value |

|---|---|

| Reduction Potential | -0.45 V |

| Oxidation Potential | +0.35 V |

| pH Stability | Stable between pH 6-8 |

Wirkmechanismus

The mechanism of action of pheniodol sodium involves its interaction with biological molecules through its iodine atoms. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Natriumpheniodol kann mit anderen iodierten Verbindungen wie Iodopansäure und Iodoalphionsäure verglichen werden. Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren spezifischen Anwendungen und Eigenschaften:

Iodopansäure: Wird hauptsächlich in der bildgebenden Diagnostik von Leber und Gallenblase eingesetzt.

Iodoalphionsäure: Ähnlich wie Natriumpheniodol, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Natriumpheniodol ist einzigartig in seinem spezifischen Iod-Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für bestimmte Anwendungen in Medizin und Industrie .

Biologische Aktivität

Pheniodol sodium, a compound with the chemical formula C15H11I2NaO3, is primarily recognized for its biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and relevant case studies while providing data tables for clarity.

This compound is a sodium salt of pheniodol, characterized by its iodine content. It is known for its antimicrobial properties and has been investigated for its potential therapeutic applications.

This compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, effective against a range of bacteria and fungi. Its iodine content contributes to this effect by disrupting microbial cell membranes and inhibiting metabolic processes.

- Antioxidant Properties : Research indicates that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

The study concluded that this compound exhibits potent antimicrobial activity, particularly against Candida albicans, highlighting its potential use in treating fungal infections .

Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The findings are presented in Table 2.

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | 150 |

| Acute Toxicity (observed symptoms) | None observed |

| Chronic Toxicity (organ effects) | Liver: Mild hypertrophy |

The results indicated that while this compound has a relatively low acute toxicity level, chronic exposure may lead to mild liver hypertrophy, necessitating further studies to understand long-term effects .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other commonly used compounds. Table 3 provides a comparative analysis.

| Compound | Antimicrobial Efficacy (MIC) | Safety Profile |

|---|---|---|

| This compound | 32 µg/mL | Low acute toxicity |

| Phenol | 20 µg/mL | Moderate toxicity |

| Sodium Hydroxide | Not applicable | High toxicity |

This comparison indicates that this compound offers a favorable balance between efficacy and safety compared to phenol and sodium hydroxide .

Eigenschaften

CAS-Nummer |

7009-60-1 |

|---|---|

Molekularformel |

C15H11I2NaO3 |

Molekulargewicht |

516.04 g/mol |

IUPAC-Name |

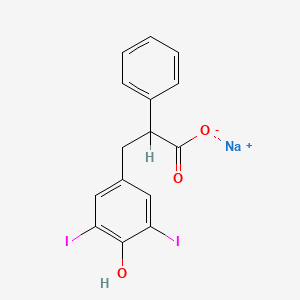

sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoate |

InChI |

InChI=1S/C15H12I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-5,7-8,11,18H,6H2,(H,19,20);/q;+1/p-1 |

InChI-Schlüssel |

JFFBJAOFKRCWPX-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |

Key on ui other cas no. |

7009-60-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.